molecular formula C13H19BrO2Zn B14879010 4-n-Hexyloxy-3-methoxyphenylZinc bromide

4-n-Hexyloxy-3-methoxyphenylZinc bromide

Cat. No.: B14879010
M. Wt: 352.6 g/mol
InChI Key: SAAKLLAAMGYAMT-UHFFFAOYSA-M
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Description

4-N-Hexyloxy-3-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-N-Hexyloxy-3-methoxyphenylzinc bromide typically involves the reaction of 4-N-hexyloxy-3-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-N-Hexyloxy-3-methoxyphenyl bromide+Zn4-N-Hexyloxy-3-methoxyphenylzinc bromide\text{4-N-Hexyloxy-3-methoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-N-Hexyloxy-3-methoxyphenyl bromide+Zn→4-N-Hexyloxy-3-methoxyphenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more controlled environments to ensure purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-N-Hexyloxy-3-methoxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl ring and another organic group.

Scientific Research Applications

4-N-Hexyloxy-3-methoxyphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for research purposes.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 4-N-Hexyloxy-3-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylzinc iodide
  • 3-Methoxyphenylzinc bromide
  • 4-Methoxyphenylzinc chloride

Uniqueness

4-N-Hexyloxy-3-methoxyphenylzinc bromide is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C13H19BrO2Zn

Molecular Weight

352.6 g/mol

IUPAC Name

bromozinc(1+);1-hexoxy-2-methoxybenzene-4-ide

InChI

InChI=1S/C13H19O2.BrH.Zn/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14-2;;/h7,9-10H,3-5,8,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

SAAKLLAAMGYAMT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br

Origin of Product

United States

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